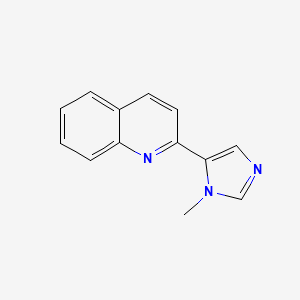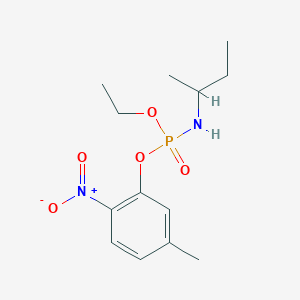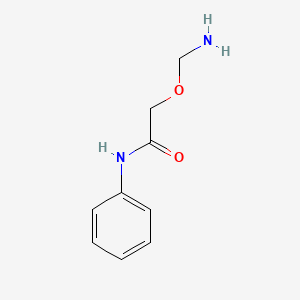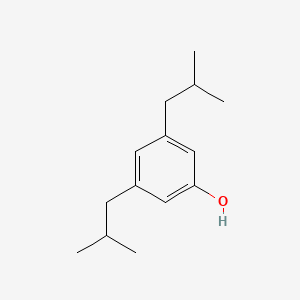
Tetradecenesulfonic acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetradecenesulfonic acid sodium salt typically involves the sulfonation of tetradecene. This process can be achieved through advanced cross-coupling reactions of vinyl sulfonates under mild reaction conditions . The regioselectivity of the reaction is controlled by the different reactivity of the carbon-bromine and activated carbon-oxygen bonds . The resulting sulfonic acid salts are then separated from alkenes through their low solubility after workup .
Industrial Production Methods
In industrial settings, the production of this compound involves the direct sulfonation of tetradecene using sulfur trioxide or oleum as sulfonating agents. The reaction is typically carried out at controlled temperatures to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Tetradecenesulfonic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Nucleophiles: Alkoxides or amines are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfinates, thiols, and various substituted derivatives .
Aplicaciones Científicas De Investigación
Tetradecenesulfonic acid sodium salt has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of tetradecenesulfonic acid sodium salt involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to emulsify oils and solubilize hydrophobic compounds . At the molecular level, it interacts with lipid bilayers and proteins, disrupting their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
Sodium dodecyl sulfate (SDS): Another anionic surfactant with similar properties but a shorter carbon chain.
Sodium lauryl ether sulfate (SLES): A widely used surfactant with additional ethoxy groups, providing different solubility and foaming characteristics.
Sodium alkylbenzene sulfonate (SABS): A common surfactant in detergents with a benzene ring in its structure.
Uniqueness
Tetradecenesulfonic acid sodium salt is unique due to its longer carbon chain, which provides enhanced hydrophobic interactions and better emulsifying properties compared to shorter-chain surfactants . This makes it particularly effective in applications requiring strong detergency and foaming capabilities .
Propiedades
Fórmula molecular |
C14H27NaO3S |
|---|---|
Peso molecular |
298.42 g/mol |
Nombre IUPAC |
sodium;(E)-tetradec-1-ene-1-sulfonate |
InChI |
InChI=1S/C14H28O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17;/h13-14H,2-12H2,1H3,(H,15,16,17);/q;+1/p-1/b14-13+; |
Clave InChI |
RUTSRVMUIGMTHJ-IERUDJENSA-M |
SMILES isomérico |
CCCCCCCCCCCC/C=C/S(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCCCCCC=CS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[amino-[4-(3,4,5-trimethoxybenzoyl)oxybutylamino]methylidene]-methylazanium;sulfate](/img/structure/B15345668.png)


![Octadecanamide, N-[[2-[bis(2-hydroxyethyl)amino]ethoxy]methyl]-](/img/structure/B15345677.png)
![2-Ethyl-4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one](/img/structure/B15345680.png)


![[Bis(3-methylbutoxy)phosphinothioyldisulfanyl]-bis(3-methylbutoxy)-sulfanylidene-lambda5-phosphane](/img/structure/B15345708.png)


![5-chloro-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-N-[6-[(3-methoxybenzoyl)amino]-3-pyridinyl]-4-Pyridinecarboxamide](/img/structure/B15345732.png)



